An In-depth Technical Guide to Odoriflavene: Discovery, Natural Sources, and Biological Activities
An In-depth Technical Guide to Odoriflavene: Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odoriflavene, a naturally occurring isoflav-3-ene, has garnered attention within the scientific community for its potential therapeutic properties. First isolated from the heartwood of Dalbergia odorifera, this phenolic compound has demonstrated a range of biological activities, including antioxidant, cytotoxic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery of Odoriflavene, its natural sources, and a detailed examination of its chemical properties and biological activities. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the experimental protocols for its isolation and biological evaluation, alongside a compilation of available quantitative data.
Discovery and Natural Sources
Odoriflavene was first identified as a novel phenolic compound isolated from the root heartwood of Dalbergia odorifera T. Chen, a plant belonging to the Leguminosae family. This discovery was the result of phytochemical investigations into the constituents of this plant, which is a source of traditional medicine. The isolation and subsequent structure elucidation of Odoriflavene were achieved through a combination of chemical and spectroscopic methods.
Isolation from Dalbergia odorifera
Experimental Workflow for Isolation
Chemical Properties and Characterization
Odoriflavene is classified as an isoflav-3-ene, a subclass of flavonoids. Its chemical structure has been elucidated using various spectroscopic techniques.
| Property | Value |
| CAS Number | 101153-41-7 |
| Chemical Formula | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Table 1: Physicochemical Properties of Odoriflavene.[1]
Spectroscopic Data
Logical Relationship of Spectroscopic Analysis
Note: Specific, experimentally derived ¹H-NMR, ¹³C-NMR, and mass spectrometry data for Odoriflavene are not available in the public domain at the time of this writing. The information presented here is based on the general application of these analytical techniques for the characterization of flavonoid compounds.
Biological Activities and Experimental Protocols
Odoriflavene has been reported to exhibit several biological activities. The following sections detail these activities and the typical experimental protocols used for their evaluation.
Inhibition of Prostaglandin Biosynthesis
Odoriflavene has been shown to significantly inhibit the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.
Experimental Protocol: Prostaglandin Biosynthesis Inhibition Assay
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Enzyme Preparation: A microsomal fraction containing prostaglandin synthase is typically prepared from bovine seminal vesicles or other suitable tissues.
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Incubation: The enzyme preparation is incubated with the substrate, arachidonic acid, in the presence and absence of Odoriflavene at various concentrations.
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Extraction: The reaction is stopped, and the prostaglandins are extracted using an organic solvent.
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Quantification: The amount of synthesized prostaglandins (e.g., PGE₂) is quantified using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
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Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of Odoriflavene that inhibits 50% of prostaglandin synthesis) is determined.
Note: Specific IC₅₀ values for Odoriflavene in prostaglandin biosynthesis inhibition assays are not currently available in the literature.
Anti-platelet Aggregation Activity
Odoriflavene has been observed to inhibit platelet aggregation induced by arachidonic acid. Platelet aggregation is a key process in thrombosis.
Experimental Protocol: Platelet Aggregation Assay
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Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy donors, and PRP is prepared by centrifugation.
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Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP suspension.
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Induction of Aggregation: An aggregating agent, such as arachidonic acid or ADP, is added to the PRP to induce platelet aggregation.
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Inhibition Assay: PRP is pre-incubated with various concentrations of Odoriflavene before the addition of the aggregating agent.
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Data Analysis: The percentage of inhibition of platelet aggregation is calculated, and the IC₅₀ value is determined.
Note: Quantitative data on the IC₅₀ of Odoriflavene in platelet aggregation inhibition are not specified in the available literature.
Antioxidant Activity
Odoriflavene possesses antioxidant properties, which is the ability to neutralize harmful free radicals in the body.
Experimental Protocol: DPPH Radical Scavenging Assay
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DPPH Solution Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.
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Reaction Mixture: Various concentrations of Odoriflavene are added to the DPPH solution.
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Incubation: The reaction mixture is incubated in the dark at room temperature.
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Absorbance Measurement: The decrease in absorbance of the DPPH solution, which corresponds to the scavenging of the radical, is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
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Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
Experimental Protocol: ABTS Radical Cation Decolorization Assay
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ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS solution with a strong oxidizing agent like potassium persulfate.
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Reaction Mixture: Various concentrations of Odoriflavene are added to the ABTS•+ solution.
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Absorbance Measurement: The reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (typically around 734 nm).
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Data Analysis: The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value is determined.
Note: Specific IC₅₀ values for the antioxidant activity of Odoriflavene have not been reported.
Cytotoxic Activity
Odoriflavene has demonstrated cytotoxic activity against the SH-SY5Y human neuroblastoma cell line in vitro.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
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Cell Culture: SH-SY5Y cells are cultured in a suitable medium and seeded in 96-well plates.
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Treatment: The cells are treated with various concentrations of Odoriflavene and incubated for a specific period (e.g., 24, 48, or 72 hours).
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MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductase will convert MTT into a purple formazan product.
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Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
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Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Note: While the cytotoxic effect on SH-SY5Y cells is reported, the specific IC₅₀ value for Odoriflavene is not available in the reviewed literature.
Signaling Pathways
The precise signaling pathways through which Odoriflavene exerts its biological effects have not yet been elucidated. Given its classification as a flavonoid and its observed biological activities, it is plausible that Odoriflavene may modulate pathways commonly affected by other flavonoids. These could include pathways related to inflammation (e.g., NF-κB, MAPK), cell survival and apoptosis (e.g., PI3K/Akt, Bcl-2 family proteins), and antioxidant response (e.g., Nrf2/ARE). However, further research is required to confirm the specific molecular targets and signaling cascades influenced by Odoriflavene.
Hypothesized Signaling Pathway Involvement
Conclusion and Future Directions
Odoriflavene, a unique isoflav-3-ene from Dalbergia odorifera, presents a promising scaffold for further investigation in drug discovery. Its demonstrated in vitro biological activities, including anti-inflammatory, anti-platelet, antioxidant, and cytotoxic effects, warrant more in-depth studies. Future research should focus on several key areas:
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Quantitative Analysis: Determining the precise yield of Odoriflavene from its natural source and establishing robust quantitative structure-activity relationships (QSAR) for its various biological effects.
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Spectroscopic Database: Publicly archiving detailed ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data to facilitate its identification and synthesis.
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Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by Odoriflavene to understand its mechanism of action at a cellular level.
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In Vivo Studies: Progressing from in vitro assays to in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety profile of Odoriflavene.
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Synthetic Analogs: Exploring the synthesis of Odoriflavene analogs to optimize its biological activities and drug-like properties.
A concerted effort in these research areas will be crucial to fully unlock the therapeutic potential of Odoriflavene and its derivatives.
